1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is an indole derivative characterized by the presence of a hydroxyl group at the 2 and 3 positions of the propyl chain attached to the indole structure. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.
This compound belongs to the class of indole-3-carbaldehyde derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Indole derivatives are often utilized as building blocks in organic synthesis due to their structural versatility and reactivity.
The synthesis of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde can be achieved through several methods, primarily involving the functionalization of indole-3-carbaldehyde. Common synthetic routes include:
These methods require careful control of reaction conditions to ensure high yields and purity of the desired product.
The molecular formula for 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde is C12H13N1O3. The structure features a fused bicyclic system characteristic of indoles, with a carbaldehyde group (-CHO) at position 3 and a propanol side chain with hydroxyl substituents at positions 2 and 3.
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde can participate in various chemical reactions typical for aldehydes and alcohols:
The mechanism of action for 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde largely depends on its interactions at the molecular level with biological targets:
1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde has potential applications in various fields:
Lactobacillus species, particularly Lactobacillus reuteri, possess specialized enzymatic machinery for metabolizing dietary tryptophan into indole derivatives. The initial step involves aromatic amino acid aminotransferases (ArATs), which catalyze the transamination of tryptophan to indole-3-pyruvic acid. This intermediate undergoes sequential reductions via indolelactic acid dehydrogenase (ILDH) to yield indole-3-lactic acid. Lactobacillus reuteri further processes indole-3-lactic acid through the fldAIBC gene cluster-encoded enzymes, generating reactive aldehydes such as indole-3-acetaldehyde—a direct precursor to indole-3-carbaldehydes [2] [6] [8].
The glyceraldehyde backbone of 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde originates from microbial glycolytic intermediates. Lactobacillus species utilize endogenous glycerol or phosphorylated sugars (e.g., dihydroxyacetone phosphate) to generate 3-carbon units. Non-enzymatic aldol condensation or enzymatic Michael addition between indole-3-acetaldehyde and glyceraldehyde facilitates the formation of the 1-(2,3-dihydroxypropyl) side chain. This reaction exhibits high regioselectivity due to steric constraints imposed by bacterial enzymes [6] [8].
Key Enzymes and Metabolite Yields in Lactobacillus:Table 1: Enzymatic Components of Tryptophan-Derived Aldehyde Biosynthesis in Lactobacilli
Enzyme | Gene | Function | Product |
---|---|---|---|
Aromatic aminotransferase | araT | Transamination of tryptophan | Indole-3-pyruvic acid |
Indolelactic acid dehydrogenase | fldH | Reduction to hydroxylated intermediate | Indole-3-lactic acid |
Phenyllactate dehydratase | fldAIBC | Dehydration and aldehyde group formation | Indole-3-acetaldehyde |
Metabolomic profiling confirms that Lactobacillus reuteri monocultures convert >60% of available tryptophan into indole derivatives, including indole-3-acetaldehyde and its glyceraldehyde conjugates, under optimized conditions [6].
Indole-3-acetonitrile (IAN) serves as a central precursor for indolic defense compounds in cruciferous plants. It originates from the cytochrome P450 (CYP79B2/B3)-catalyzed conversion of tryptophan to indole-3-acetaldoxime, followed by CYP71A13-mediated dehydration to IAN. In Arabidopsis thaliana, glutathione S-transferase F6 (GSTF6) conjugates glutathione (GSH) to IAN, forming glutathione-indole-3-acetonitrile (GS-IAN). This conjugate undergoes sequential hydrolysis by γ-glutamyl transpeptidases (GGT1/GGT2) and phytochelatin synthase (PCS1) to yield cysteine-indole-3-acetonitrile (Cys-IAN). Finally, cytochrome P450 71B15 (CYP71B15/PAD3) oxidizes Cys-IAN to indole-3-carbaldehyde derivatives, including those with hydroxylated alkyl side chains [1] [3] [7].
The 2,3-dihydroxypropyl moiety in 1-(2,3-Dihydroxypropyl)-1H-indole-3-carbaldehyde arises from epoxyalcohol intermediates generated during oxidative stress. Epoxide hydrolases catalyze the stereo-specific hydrolysis of epoxy-fatty acids (e.g., vernolic acid) or epoxy-isoprenoids, yielding 2,3-dihydroxypropyl donors. Glucosyltransferases then link this moiety to indole-3-carbaldehyde, forming the final compound. This pathway is strongly induced by pathogen elicitors like silver nitrate (AgNO₃), with Arabidopsis accumulating defense aldehydes at levels comparable to the phytoalexin camalexin [1] [5].
Kinetic Parameters of Plant Nitrilases:Table 2: Substrate Specificity of Key Plant Enzymes in Indolic Aldehyde Biosynthesis
Enzyme | Source | Substrate | Km (μM) | kcat (s⁻¹) |
---|---|---|---|---|
GSTF6 | Arabidopsis | Indole-3-acetonitrile | 85 ± 12 | 1.8 ± 0.3 |
ZmNIT2 | Maize | Indole-3-acetonitrile | 4100 ± 300 | 0.07 ± 0.01 |
CYP71B6 | Arabidopsis | Indole-3-acetonitrile | 22 ± 4 | 0.25 ± 0.05 |
CYP71B6 exhibits dual functionality: it converts IAN to indole-3-carbaldehyde and indole-3-carboxylic acid, releasing cyanide as a co-product. This bifunctionality enables rapid diversification of indole-based defense metabolites [1] [9].
Aldehyde oxidases (AOs) are molybdo-flavoenzymes that catalyze the oxidation of aldehydes to carboxylic acids using molecular oxygen as an electron acceptor. In plants, Arabidopsis Aldehyde Oxidase 1 (AAO1) is the primary isoform involved in indole-3-carbaldehyde metabolism. AAO1 oxidizes the aldehyde group of indole-3-carbaldehyde to form indole-3-carboxylic acid, but it also participates in the reverse reaction under specific reducing conditions. NADH-dependent reduction regenerates aldehydes from carboxylic acids, facilitating the interconversion of indole derivatives. This redox flexibility allows AAO1 to fine-tune the pool of reactive aldehydes available for side-chain modifications [4] [5] [10].
The 2,3-dihydroxypropyl side chain attachment occurs after AAO1-mediated redox cycling. Glycerol-3-phosphate dehydrogenase generates sn-glycerol-3-phosphate, which is hydrolyzed to glyceraldehyde. Aldolases then catalyze the condensation of glyceraldehyde with indole-3-carbaldehyde, forming 1-(2,3-dihydroxypropyl)-1H-indole-3-carbaldehyde. AAO1’s catalytic efficiency is pH-dependent, with optimal activity at pH 6.0–7.4. Its active site contains a conserved molybdenum cofactor (MoCo) coordinated by two iron-sulfur clusters, enabling hydride transfer to/from the aldehyde substrate [4] [10].
Structural and Functional Features of Aldehyde Oxidases:
AAO1 knockout Arabidopsis lines show 70% reductions in indole-3-carboxylic acid derivatives but accumulate indole-3-carbaldehyde conjugates, confirming its role in modulating the aldehyde/carboxylate equilibrium in vivo [5].
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